

Unraveling the Molecular Target of R-138727: A Technical Guide

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Compound of Interest

Compound Name: R-138727

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular target of **R-138727**, the active metabolite of the antiplatelet prodrug prasugrel. The document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes critical pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Executive Summary

R-138727 is a potent and irreversible antagonist of the P2Y₁₂ receptor, a critical component in the cascade of platelet activation and aggregation.^{[1][2][3]} By covalently binding to specific cysteine residues on the P2Y₁₂ receptor, **R-138727** effectively blocks the signaling pathway initiated by adenosine diphosphate (ADP), thereby inhibiting platelet aggregation.^{[1][4]} This guide delves into the specifics of this interaction, presenting the scientific evidence and methodologies that have elucidated the molecular target and mechanism of action of **R-138727**.

The Molecular Target: P2Y₁₂ Receptor

The primary molecular target of **R-138727** is the P2Y₁₂ receptor, a G protein-coupled receptor (GPCR) that plays a pivotal role in hemostasis and thrombosis.^{[1][4]} The P2Y₁₂ receptor is expressed on the surface of platelets and is activated by ADP.^{[2][5]} This activation leads to a

signaling cascade that ultimately results in platelet aggregation and the formation of a thrombus.[2]

Mechanism of Action

R-138727 is an irreversible antagonist of the P2Y12 receptor.[1][2][3] Its mechanism of action involves the formation of a covalent bond with the receptor, leading to its permanent inactivation.[1][4] Specifically, **R-138727** interacts with cysteine residues at positions 97 and 175 of the human P2Y12 receptor.[1] This covalent modification prevents ADP from binding to and activating the receptor, thereby blocking the downstream signaling events that lead to platelet aggregation.[2][5]

The irreversible nature of this binding means that the inhibitory effect of **R-138727** lasts for the entire lifespan of the platelet.[5]

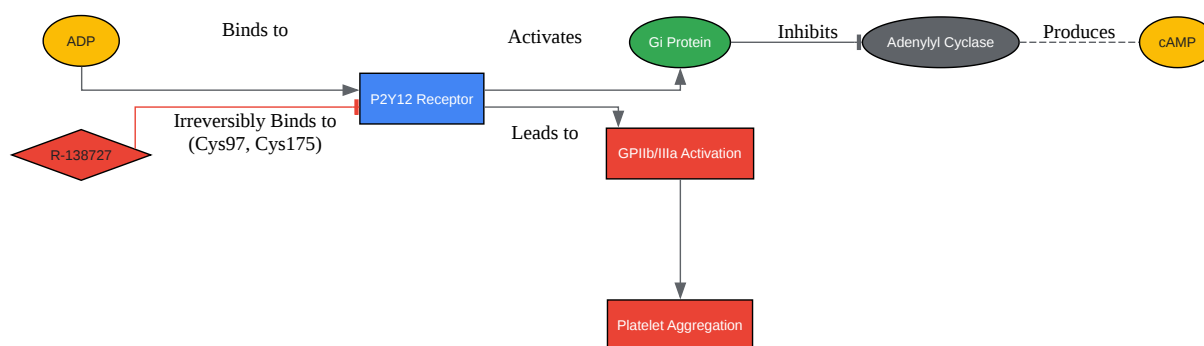
Quantitative Data

The following table summarizes the available quantitative data for the activity of **R-138727** against its molecular target.

Parameter	Value	Assay Conditions	Reference
Half-maximal inhibitory concentration (IC50)	< 1 μ M	Inhibition of 2-methylthio-ADP-mediated inhibition of forskolin-stimulated cellular cAMP production in CHO cells expressing human P2Y12 receptor.	[1][4]
Radioligand Binding Inhibition	Complete Inhibition at 30 μ M	Inhibition of (33)P 2-MeSADP binding to P2Y12 receptors.	[6]

Signaling Pathway and Inhibition

The following diagram illustrates the P2Y₁₂ signaling pathway and the point of inhibition by **R-138727**.



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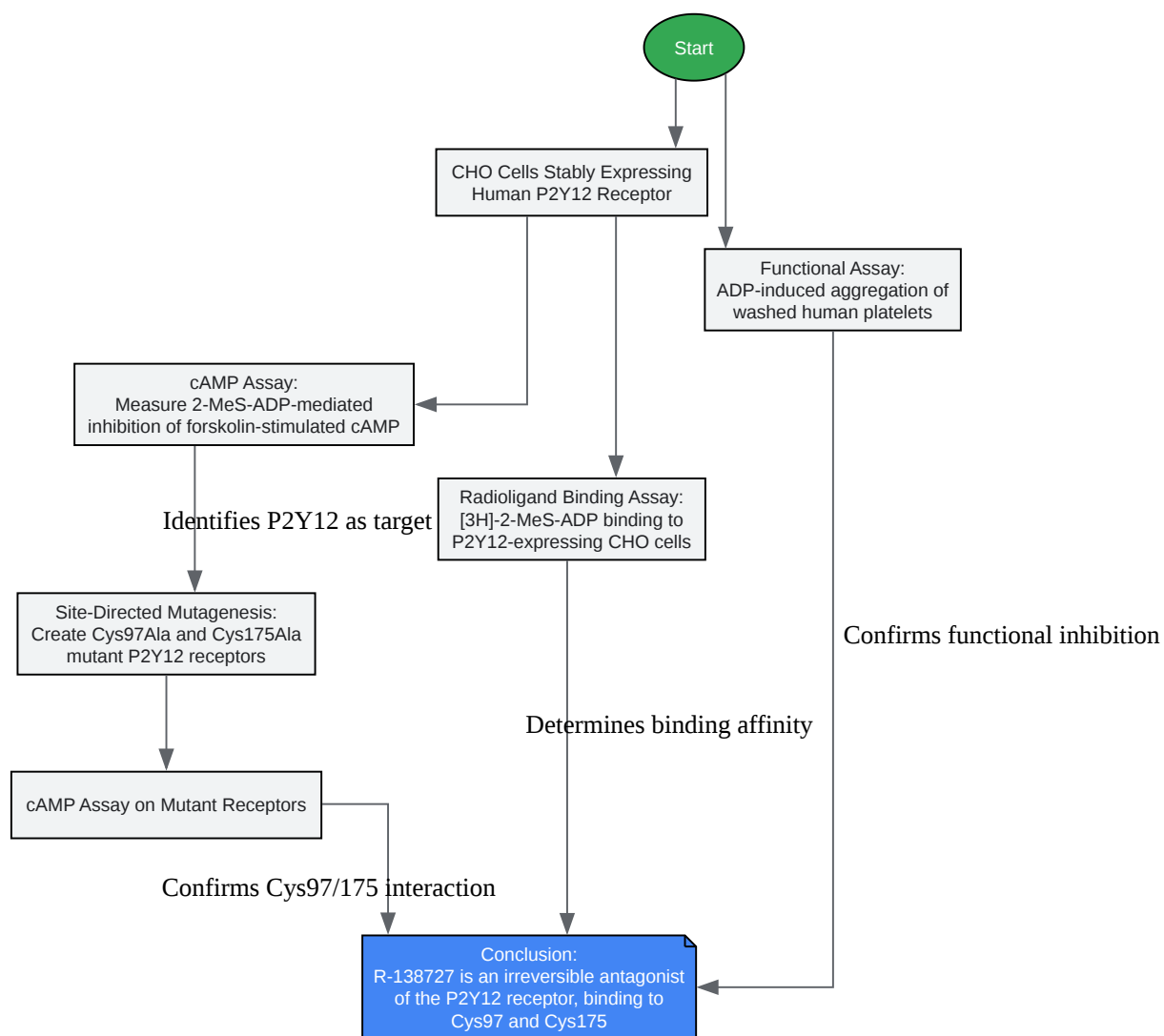
Caption: P2Y₁₂ signaling pathway and **R-138727** inhibition.

Experimental Protocols

The identification and characterization of the molecular target of **R-138727** were achieved through a series of key experiments. The methodologies for these are detailed below.

Target Identification and Mechanism of Action Workflow

The following diagram outlines the experimental workflow used to identify the P2Y₁₂ receptor as the target of **R-138727** and to elucidate its mechanism of action.



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Caption: Workflow for identifying the molecular target of **R-138727**.

P2Y12 Receptor Function Assay (cAMP Assay)

This assay was used to assess the function of the P2Y12 receptor in the presence of **R-138727**.^{[1][4]}

- Cell Line: Chinese hamster ovary (CHO) cells stably expressing the wild-type or mutant human P2Y12 receptor.
- Principle: The P2Y12 receptor is coupled to the inhibitory G protein (Gi), which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels. Forskolin is used to stimulate cAMP production, and the ability of a P2Y12 agonist (like 2-methylthio-ADP) to inhibit this stimulation is measured.
- Protocol:
 - CHO cells expressing the P2Y12 receptor are cultured.
 - The cells are pre-incubated with **R-138727** at various concentrations.
 - Forskolin is added to stimulate cAMP production.
 - The P2Y12 agonist, 2-methylthio-ADP, is added.
 - The intracellular cAMP levels are measured using a suitable assay kit.
 - The inhibitory effect of **R-138727** is determined by its ability to prevent the 2-methylthio-ADP-mediated decrease in forskolin-stimulated cAMP levels.

Site-Directed Mutagenesis

To identify the specific amino acid residues of the P2Y12 receptor that interact with **R-138727**, site-directed mutagenesis was employed.^[1]

- Principle: Specific cysteine residues (Cys97 and Cys175) were hypothesized to be the binding sites for the thiol-containing **R-138727**. To test this, these residues were replaced with alanine, an amino acid that cannot form disulfide bonds.
- Protocol:
 - Plasmids containing the human P2Y12 receptor cDNA were used as templates.

- Site-directed mutagenesis was performed to create constructs where Cys97 was replaced by alanine (Cys97Ala) and Cys175 was replaced by alanine (Cys175Ala).
- CHO cells were transfected with these mutant receptor constructs.
- The cAMP assay (as described in 5.2) was then performed on these cells expressing the mutant receptors to determine if **R-138727** could still inhibit receptor function. The failure of **R-138727** to inhibit the mutant receptors confirmed the importance of these cysteine residues in its mechanism of action.

Radioligand Binding Assay

This assay was used to determine the affinity of **R-138727** for the P2Y12 receptor.^[3]

- Principle: A radiolabeled ligand that is known to bind to the P2Y12 receptor (e.g., [3H]-2-MeS-ADP) is used. The ability of **R-138727** to compete with the radioligand for binding to the receptor is measured.
- Protocol:
 - Membranes from CHO cells expressing the human P2Y12 receptor are prepared.
 - The membranes are incubated with a fixed concentration of the radioligand ([3H]-2-MeS-ADP) and varying concentrations of **R-138727**.
 - After incubation, the bound and free radioligand are separated by filtration.
 - The amount of radioactivity bound to the membranes is measured using a scintillation counter.
 - The concentration of **R-138727** that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

ADP-Induced Platelet Aggregation Assay

This functional assay measures the effect of **R-138727** on platelet aggregation.^[3]

- Principle: ADP is a known agonist that induces platelet aggregation. The ability of **R-138727** to inhibit this process is quantified.
- Protocol:
 - Platelet-rich plasma (PRP) is prepared from fresh human blood.
 - The PRP is pre-incubated with **R-138727** at various concentrations.
 - Platelet aggregation is initiated by adding a solution of ADP.
 - The change in light transmission through the PRP is measured over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
 - The extent of inhibition of platelet aggregation by **R-138727** is calculated by comparing the aggregation in the presence of the compound to the aggregation in its absence.

Conclusion

The molecular target of **R-138727** has been definitively identified as the P2Y₁₂ receptor. Through a combination of cellular, molecular, and functional assays, its mechanism of action as a potent, irreversible antagonist that covalently binds to cysteine residues Cys97 and Cys175 has been elucidated. This detailed understanding of the molecular interaction between **R-138727** and the P2Y₁₂ receptor is fundamental to its clinical application as an effective antiplatelet agent.

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